2,3-DIHYDRO-6-IODOBENZOFURAN
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Overview
Description
2,3-DIHYDRO-6-IODOBENZOFURAN is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of an iodine atom at the 6th position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIHYDRO-6-IODOBENZOFURAN typically involves the iodination of a dihydrobenzofuran precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzofuran ring using iodine and an oxidizing agent such as hydrogen peroxide or nitric acid . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-DIHYDRO-6-IODOBENZOFURAN can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 2,3-dihydrobenzofuran.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,3-dihydrobenzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-DIHYDRO-6-IODOBENZOFURAN has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-6-IODOBENZOFURAN depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity to its target. The exact pathways involved can vary depending on the biological context and the specific target being studied .
Comparison with Similar Compounds
2,3-DIHYDROBENZOFURAN: Lacks the iodine atom, which can result in different chemical and biological properties.
6-BROMO-2,3-DIHYDROBENZOFURAN: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.
2,3-DIHYDRO-5-IODOBENZOFURAN:
Uniqueness: 2,3-DIHYDRO-6-IODOBENZOFURAN is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-iodo-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWTNFLUWTOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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